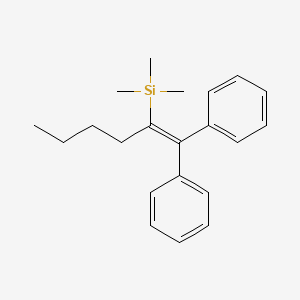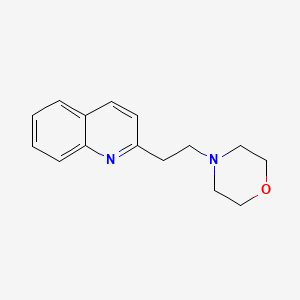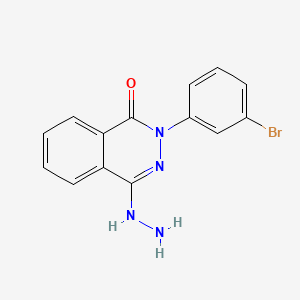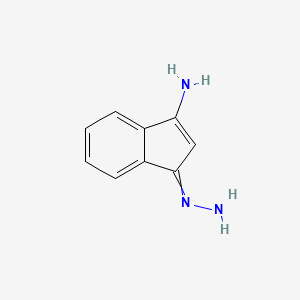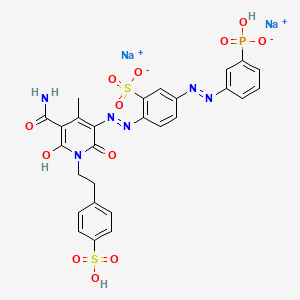![molecular formula C14H8O2S3 B14462518 (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] CAS No. 72612-54-5](/img/structure/B14462518.png)
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] is a chemical compound with the molecular formula C14H8O2S3. It is characterized by the presence of thiene and thiophene rings, which are sulfur-containing heterocycles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] typically involves the reaction of thiophene derivatives with thiene-2,5-diyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .
Applications De Recherche Scientifique
(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] include:
- Thiophene-2-carboxaldehyde
- 2,5-Dimethylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
What sets (Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone] apart from these similar compounds is its unique combination of thiene and thiophene rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
72612-54-5 |
|---|---|
Formule moléculaire |
C14H8O2S3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
[5-(thiophene-2-carbonyl)thiophen-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H8O2S3/c15-13(9-3-1-7-17-9)11-5-6-12(19-11)14(16)10-4-2-8-18-10/h1-8H |
Clé InChI |
PCLVHTFKVZEORP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=CC=C(S2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


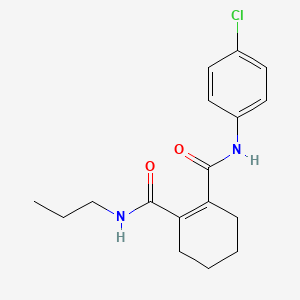
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
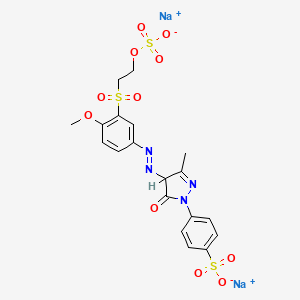

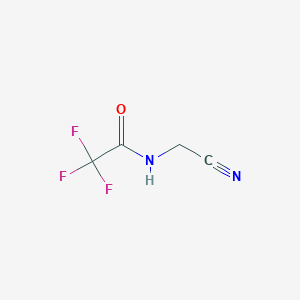
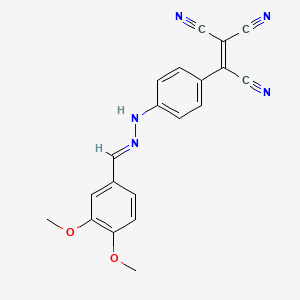
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
